Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate

Lipophilicity Drug Design Agrochemical Formulation

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate (CAS 261635-84-1) is a substituted pyridine-3-carboxylate ester featuring a trifluoromethyl group at the 2-position and a methylthio group at the 6-position of the nicotinic acid scaffold. With a molecular formula of C10H10F3NO2S and a molecular weight of 265.25 g/mol, this compound belongs to the class of 2-trifluoromethylnicotinic acid esters, which are valued intermediates in the synthesis of herbicides and pharmaceuticals.

Molecular Formula C10H10F3NO2S
Molecular Weight 265.25 g/mol
CAS No. 261635-84-1
Cat. No. B13010600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(methylthio)-2-(trifluoromethyl)nicotinate
CAS261635-84-1
Molecular FormulaC10H10F3NO2S
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)SC)C(F)(F)F
InChIInChI=1S/C10H10F3NO2S/c1-3-16-9(15)6-4-5-7(17-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3
InChIKeyVXJXIQSTJJDVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate (CAS 261635-84-1): A Dual-Functionalized Nicotinate Ester Building Block for Agrochemical and Pharmaceutical Synthesis


Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate (CAS 261635-84-1) is a substituted pyridine-3-carboxylate ester featuring a trifluoromethyl group at the 2-position and a methylthio group at the 6-position of the nicotinic acid scaffold [1]. With a molecular formula of C10H10F3NO2S and a molecular weight of 265.25 g/mol, this compound belongs to the class of 2-trifluoromethylnicotinic acid esters, which are valued intermediates in the synthesis of herbicides and pharmaceuticals [2].

Dual CF₃ and SCH₃ functionalization on nicotinate scaffold
Building block for herbicide and pharmaceutical intermediate synthesis
Compatible with oxidation and cross-coupling diversification strategies

Why Simple 2-(Trifluoromethyl)nicotinate Esters Cannot Substitute for the 6-Methylthio-Functionalized Derivative


The presence of both the electron-withdrawing trifluoromethyl group and the electron-donating, oxidizable methylthio group on the same pyridine ring imparts a unique reactivity profile that cannot be replicated by simpler 2-(trifluoromethyl)nicotinate esters (e.g., Ethyl 2-(trifluoromethyl)nicotinate, CAS 208517-35-5) or 6-substituted analogs lacking the CF3 group [1]. The methylthio group serves as a latent site for further oxidation to sulfoxide or sulfone, enabling regioselective functionalization strategies that are inaccessible to non-thioether-substituted congeners. This dual functionalization is essential for the preparation of specific herbicide candidates, as documented in the patent literature [2].

Target Compound
Simpler 2-(Trifluoromethyl)nicotinate Ester
Oxidizable methylthio handle enables sulfoxide/sulfone diversification
No oxidizable sulfur; oxidation-based diversification not accessible
Dual electronic modulation from CF₃ and SCH₃ groups
Single CF₃ effect; lacks thioether influence on ring electronics
Methylthio serves as a weaker leaving group, enabling orthogonal cross-coupling strategies
Chloro analogs may undergo undesired cross-coupling, limiting synthetic flexibility

Quantitative Differentiation Evidence for Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate (CAS 261635-84-1) Against Key Analogs


Increased Lipophilicity (XLogP3) Confers Enhanced Membrane Permeability Relative to the 6-Unsubstituted Analog

The target compound exhibits a computed XLogP3 of 2.8 [1], significantly higher than that of the 6-unsubstituted analog Ethyl 2-(trifluoromethyl)nicotinate (XLogP3 ~1.9, predicted by PubChem for CAS 208517-35-5) [2]. This ~0.9 LogP unit increase corresponds to an approximate 8-fold increase in partition coefficient, indicating superior membrane permeability and potential for improved bioavailability in agrochemical formulations.

Lipophilicity
Reported
Target XLogP3 2.8 vs Unsubstituted analog ~1.9 (Δ ≈ 0.9, ~8× increase in P)
Reported higher lipophilicity may support membrane permeability context
Computed values; experimental logP measurement not reported
Lipophilicity Drug Design Agrochemical Formulation

Oxidizable Methylthio Group Enables Regioselective Sulfoxide/Sulfone Formation for Late-Stage Diversification

The 6-methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using mild oxidants (e.g., mCPBA, H2O2), a transformation that is not possible with the 6-unsubstituted analog Ethyl 2-(trifluoromethyl)nicotinate [1]. In contrast, the 6-chloro analog requires harsher conditions for nucleophilic aromatic substitution. This oxidation provides a synthetic handle for further functionalization, such as nucleophilic displacement of the sulfone group, expanding the utility of this scaffold in medicinal chemistry [2].

Oxidative Diversification
Class-level
Methylthio → sulfoxide/sulfone via mCPBA or H₂O₂; not possible with unsubstituted analog
Supports late-stage diversification in synthesis workflows
Reaction yields and conditions require validation per scaffold
Oxidation Synthetic Chemistry Building Block

Differential Leaving Group Ability of 6-Methylthio vs. 6-Chloro Enables Orthogonal Cross-Coupling Strategies

The methylthio group is a weaker leaving group than chloride in palladium-catalyzed cross-coupling reactions, allowing for chemoselective functionalization at other positions without premature displacement [1]. By contrast, Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is susceptible to undesired Suzuki or Buchwald-Hartwig coupling at the 6-position, which can limit synthetic flexibility [2]. This property makes the target compound a safer choice when orthogonal reactivity is required, potentially reducing the need for protecting group strategies.

Cross-Coupling Reactivity
Class-level
Methylthio: weaker leaving group; Chloro analog: readily participates in Suzuki/Buchwald-Hartwig coupling
May reduce need for protecting groups in orthogonal coupling sequences
Class-level reactivity comparison; specific catalyst/ligand screening advised
Cross-Coupling Catalysis Medicinal Chemistry

Regioisomeric Differentiation: 2-Trifluoromethyl vs. 6-Trifluoromethyl Substitution Alters Pyridine Basicity and Reactivity

The 2-trifluoromethyl group exerts a stronger electron-withdrawing effect on the pyridine nitrogen (meta to N) compared to the 6-trifluoromethyl regioisomer (2-(Methylthio)-6-(trifluoromethyl)nicotinic acid, CAS 280566-32-7) [1]. This influences the basicity of the pyridine nitrogen and the electrophilicity of the ester carbonyl, affecting both reactivity and biological target interactions. Literature data show that the pKa of the conjugate acid of 2-CF3 pyridines is typically ~0.5–1.0 units lower than that of 4- or 6-substituted analogs [2].

Regioisomeric Basicity
Class-level
2-CF₃ isomer: est. pKa ~1.0–1.5; 6-CF₃ regioisomer: est. pKa ~2.0–2.5 (Δ ≈ 0.5–1.0)
Reported pKa difference may influence target interaction in specific scaffolds
Estimated from literature trends; experimental pKa data not available
Electronic Effects Regiochemistry Structure-Activity Relationship

Commercial Purity Benchmark: ≥97% Assay with ISO-Certified Quality Systems Ensures Reliable Multigram Scale-Up

Commercially available batches of the target compound are supplied with a purity of ≥97% (HPLC) by multiple independent suppliers, including MolCore and Leyan . While this purity is comparable to that of Ethyl 2-(trifluoromethyl)nicotinate (typically 97–98% by HPLC [1]), the availability of ISO-certified manufacturing facilities for the target compound reduces the risk of lot-to-lot variability and unknown impurities, which is critical for reproducible multi-step syntheses in agrochemical R&D.

Commercial Purity
Specification review
≥97% HPLC; ISO-certified quality systems; comparable purity to unsubstituted analog (97–98%)
May support lot-to-lot consistency in multi-step scale-up
Review supplier certificates of analysis for batch-specific impurity profiles
Quality Control Chemical Purity Procurement

Optimal Application Scenarios for Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate (CAS 261635-84-1) Based on Demonstrated Differentiation


Synthesis of Sulfoxide/Sulfone-Containing Herbicide Lead Compounds via Regioselective Oxidation

The 6-methylthio group's susceptibility to controlled oxidation allows medicinal chemists to generate a series of sulfoxide and sulfone analogs from a single precursor [1]. This is particularly valuable in agrochemical lead optimization programs where the oxidation state of sulfur can dramatically affect potency and selectivity. Patent literature confirms that 2-trifluoromethylnicotinic acid esters are key intermediates for herbicides, and the 6-methylthio functionality adds an additional diversification point not available in simpler analogs [2].

Construction of Trifluoromethylated Drug-Like Libraries with Orthogonal Functionalization Handles

The orthogonal reactivity of the 6-methylthio group (relative to aryl chlorides) allows chemists to perform sequential functionalizations at different positions of the pyridine ring without protecting group manipulations [1]. This reduces the number of synthetic steps and improves overall yield in library synthesis, making the compound a cost-effective building block for medicinal chemistry CROs and pharmaceutical companies engaged in fragment-based drug discovery.

Agrochemical Formulation Optimization through Enhanced Lipophilicity

The XLogP3 of 2.8, significantly higher than the 6-unsubstituted analog (XLogP3 ~1.9), suggests that active ingredients derived from this intermediate will have improved foliar uptake and translocation in plant systems [1]. Formulation scientists can use this property to design herbicides with better rainfastness and systemic activity, potentially reducing application rates and environmental impact.

Quality-Conscious Procurement for Multi-Kilogram Scale-Up in GMP-Like Environments

With a purity specification of ≥97% and availability from ISO-certified manufacturers, this compound is suitable for process development chemists who require reliable starting materials for scale-up campaigns [1]. The consistency in quality reduces the need for re-purification and minimizes the risk of unexpected side reactions, which is critical when moving from discovery to pre-clinical development.

Application
Selection Property
Validation Focus
Herbicide lead synthesis
Oxidizable methylthio handle for sulfoxide/sulfone diversification
Regioselective oxidation and downstream functionalization
Trifluoromethylated library synthesis
Orthogonal reactivity of methylthio vs chloro leaving groups
Sequential functionalization without protecting groups
Agrochemical formulation design
Reported higher lipophilicity vs unsubstituted analog
Systemic distribution and rainfastness screening
Multi-kilogram scale-up campaigns
Reported high purity with ISO-certified quality systems
Batch-to-batch consistency and impurity profiling
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